LRGILS-NH₂
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lrgils-NH2 is a reversed amino acid sequence control peptide for SLIGRL-NH2, a protease-activated receptor-2 (PAR 2) agonist that facilitates gastrointestinal transit in vivo . It is a synthetic peptide with the sequence LRGILS and a C-terminal amide modification . The compound has a molecular weight of 656.83 and a chemical formula of C29H56N10O7 .
Aplicaciones Científicas De Investigación
Lrgils-NH2 is used extensively in scientific research as a control peptide for SLIGRL-NH2. Its applications include:
Mecanismo De Acción
Target of Action
Lrgils-NH2 is a reversed amino acid sequence control peptide for SLIGRL-NH2 . Its primary target is the Protease-Activated Receptor-2 (PAR-2) . PAR-2 is a type of protease-activated receptor that plays a crucial role in various biological processes, including inflammation, pain perception, and cancer progression .
Mode of Action
Lrgils-NH2 interacts with its target, PAR-2, by acting as a control peptide for SLIGRL-NH2 . This interaction facilitates gastrointestinal transit in vivo . .
Biochemical Pathways
The biochemical pathways affected by Lrgils-NH2 are related to its interaction with PAR-2. Activation of PAR-2 has been associated with various physiological and pathological processes, including inflammation, pain, and cancer . .
Pharmacokinetics
It is soluble to 2 mg/ml in water , which may influence its bioavailability and distribution in the body.
Result of Action
The primary result of Lrgils-NH2’s action is the facilitation of gastrointestinal transit in vivo . This suggests that it may have potential therapeutic applications in conditions related to gastrointestinal motility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lrgils-NH2 is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The C-terminal amide modification is introduced during the final stages of synthesis .
Industrial Production Methods
Industrial production of Lrgils-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring a purity of ≥95% .
Análisis De Reacciones Químicas
Types of Reactions
Lrgils-NH2 primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily participate in oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The synthesis of Lrgils-NH2 involves the use of protected amino acids, coupling reagents like HBTU or DIC, and deprotection reagents such as TFA. The final product is purified using HPLC .
Major Products Formed
The major product formed from the synthesis of Lrgils-NH2 is the peptide itself, with a high degree of purity. Any side products or impurities are typically removed during the purification process .
Comparación Con Compuestos Similares
Similar Compounds
SLIGRL-NH2: A PAR 2 agonist that facilitates gastrointestinal transit.
Other PAR 2-related peptides: Various peptides that interact with PAR 2 and modulate its activity.
Uniqueness
Lrgils-NH2 is unique in its role as a control peptide for SLIGRL-NH2. Its reversed amino acid sequence ensures that it does not activate PAR 2, making it an essential tool for validating the specificity of SLIGRL-NH2’s effects .
Propiedades
IUPAC Name |
(2S,3S)-N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-methylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56N10O7/c1-7-17(6)23(28(46)37-20(12-16(4)5)27(45)38-21(14-40)24(31)42)39-22(41)13-35-26(44)19(9-8-10-34-29(32)33)36-25(43)18(30)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,41)(H4,32,33,34)/t17-,18-,19-,20-,21-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUFWKYFOMBFPA-JYAZKYGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56N10O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.